molecular formula C12H11F13 B3041150 (E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene CAS No. 261761-00-6

(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene

Cat. No.: B3041150
CAS No.: 261761-00-6
M. Wt: 402.19 g/mol
InChI Key: MROPLCIMSIZRIC-AATRIKPKSA-N
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Description

(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a long carbon chain with a double bond at the 5th position. This compound is of interest due to its unique chemical properties imparted by the high fluorine content, which can influence its reactivity, stability, and interactions with other molecules.

Mechanism of Action

Target of Action

The primary targets of (E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene, also known as 1-(Perfluorohexyl)hex-1-ene, are currently unknown. The compound’s structure suggests that it may interact with lipid layers or other hydrophobic structures within cells . .

Mode of Action

It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears This suggests that the compound may function as a surface-active agent, altering the properties of biological membranes or interfaces

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves complex processes such as drug absorption into the bloodstream, distribution throughout the body, metabolism into active or inactive forms, and eventual excretion . Understanding these properties for 1-(Perfluorohexyl)hex-1-ene would require dedicated pharmacokinetic studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s solubility, stability, and interactions with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene typically involves the introduction of fluorine atoms into a dodecene backbone. One common method is the fluorination of dodecene using a fluorinating agent such as elemental fluorine (F2) or a fluorine-containing compound under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where dodecene is reacted with a fluorinating agent in a reactor designed to handle highly reactive fluorine gas. The process parameters, such as temperature, pressure, and flow rates, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.

    Addition Reactions: The double bond at the 5th position can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of multiple fluorine atoms may affect the reaction conditions and outcomes.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

    Addition: Hydrogenation using a palladium catalyst can add hydrogen across the double bond.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, but care must be taken due to the potential for over-oxidation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the double bond would yield a fully saturated fluorinated dodecane, while substitution reactions could introduce various functional groups in place of fluorine atoms.

Scientific Research Applications

(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential use in imaging and diagnostic applications due to the unique properties of fluorine atoms.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty materials, such as fluorinated polymers and surfactants, which benefit from the compound’s chemical resistance and low surface energy.

Comparison with Similar Compounds

Similar Compounds

    Perfluorododecane: A fully fluorinated analog with similar hydrophobic properties but lacking the double bond.

    7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecane: A saturated analog without the double bond, offering different reactivity.

Uniqueness

(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene is unique due to the presence of a double bond in its fluorinated carbon chain, which provides additional reactivity and potential for functionalization compared to its fully saturated counterparts. This structural feature allows for a broader range of chemical modifications and applications.

Properties

IUPAC Name

(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F13/c1-2-3-4-5-6-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5-6H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROPLCIMSIZRIC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Reactant of Route 2
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(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
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(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Reactant of Route 4
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Reactant of Route 5
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Reactant of Route 6
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene

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